Product packaging for (Z)-8-Hexadecene(Cat. No.:CAS No. 35507-10-9)

(Z)-8-Hexadecene

Cat. No.: B116439
CAS No.: 35507-10-9
M. Wt: 224.42 g/mol
InChI Key: KWEAIXVWPDMXCR-NXVVXOECSA-N
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Description

(Z)-8-Hexadecene is a straight-chain alkene characterized by its cis (Z) configuration at the 8-carbon position . This specific stereochemistry makes it a compound of interest in specialized research and development sectors. It functions as a valuable intermediate in organic synthesis and materials science research. While precise mechanistic studies on this compound itself are limited, related long-chain alkenes are investigated for their role in formulating surfactants and lubricants, and as precursors in the synthesis of polymers and fine chemicals . The unique structural properties of this and similar olefins contribute to their utility in creating advanced materials and in catalytic studies, offering researchers a building block for exploring new chemical entities and functional materials . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32 B116439 (Z)-8-Hexadecene CAS No. 35507-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hexadec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEAIXVWPDMXCR-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35507-10-9
Record name 8-Hexadecene, (8Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-HEXADECENE, (8Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L4ZW9CO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemo Enzymatic Approaches for Z 8 Hexadecene

Stereoselective Chemical Synthesis of (Z)-8-Hexadecene and Analogues

Achieving high stereoselectivity is a central challenge in alkene synthesis, as the Z-isomer is often thermodynamically less stable than its E (trans) counterpart. organic-chemistry.orgnih.gov Consequently, synthetic methods must rely on kinetic control to favor the formation of the desired this compound.

Alkyne Reduction Strategies for Z-Alkene Configuration

The partial reduction of internal alkynes is a well-established and reliable method for the stereoselective synthesis of Z-alkenes. acsgcipr.org This transformation involves the syn-addition of two hydrogen atoms across the alkyne's triple bond, leading directly to the cis-configuration. openochem.org

A cornerstone of this approach is the use of poisoned or deactivated catalysts, which are active enough to reduce an alkyne to an alkene but prevent the subsequent, and often rapid, reduction of the alkene to an alkane. libretexts.orglibretexts.org The most renowned of these is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with a catalytic poison such as lead acetate (B1210297) and quinoline (B57606). The quinoline serves to moderate the catalyst's activity, ensuring the reaction halts at the alkene stage. libretexts.org

The mechanism involves the delivery of hydrogen from the surface of the metal catalyst to one face of the alkyne, resulting in the characteristic syn-addition and the formation of the Z-alkene. openochem.org

Reduction MethodCatalyst/ReagentsStereochemical OutcomeDescription
Catalytic Hydrogenation H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)Z-Alkene (syn-addition)A heterogeneous catalytic process that adds two hydrogen atoms to the same side of the triple bond, yielding a cis-alkene. openochem.orglibretexts.org
Dissolving Metal Reduction Na or Li in liquid NH₃E-Alkene (anti-addition)This reaction proceeds through a radical anion intermediate, resulting in the anti-addition of hydrogen atoms to form the more stable trans-alkene. libretexts.orglibretexts.org
Hydroboration-Protonolysis 1. Dimesitylborane 2. Acetic AcidZ-AlkeneThe syn-addition of a bulky borane (B79455) to the alkyne, followed by protonolysis of the resulting vinylborane, retains the stereochemistry to produce the Z-alkene.
Copper-Catalyzed Semihydrogenation H₂, Copper catalyst, B₂Pin₂Z-AlkeneA modern method providing good to excellent yields with high Z-selectivity under mild reaction conditions. organic-chemistry.org

Carbon-Carbon Coupling Reactions, including Grignard Reagents

Carbon-carbon coupling reactions are fundamental to building the molecular framework of compounds like this compound. Grignard reagents, with the general formula R-MgX, are powerful nucleophiles widely used for this purpose. acechemistry.co.ukwikipedia.org They are typically formed by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

In the context of this compound synthesis, a general strategy could involve the coupling of two eight-carbon fragments. For example, a Grignard reagent such as octylmagnesium bromide could be reacted with an eight-carbon electrophile. The primary challenge in this approach is to establish the Z-geometry of the double bond. This is typically achieved by using a starting material that already contains the desired double bond configuration. For instance, coupling a Grignard reagent with a (Z)-1-halo-1-octene derivative in the presence of a suitable catalyst can form the C16 backbone while preserving the Z-stereochemistry.

The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile that readily attacks electrophilic carbon centers. libretexts.org This reactivity allows for the versatile formation of new C-C bonds. wikipedia.org

Olefin Metathesis for Z-Alkene Formation

Olefin metathesis is a powerful reaction that redistributes alkene fragments by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org Cross-metathesis (CM), which joins two different terminal alkenes, is a particularly attractive route for synthesizing 1,2-disubstituted alkenes like this compound. masterorganicchemistry.com The reaction is often driven by the release of a volatile byproduct, such as ethylene (B1197577) gas. wikipedia.org

While early ruthenium-based catalysts, such as Grubbs catalysts, often produced mixtures of E and Z isomers, significant advances have led to the development of highly Z-selective catalysts. masterorganicchemistry.comnih.gov These modern catalysts are typically based on molybdenum or tungsten and feature specific ligand architectures that control the stereochemical outcome of the reaction. nih.gov

The mechanism proposed by Chauvin involves the formation of a metallacyclobutane intermediate. wikipedia.org The stereoselectivity arises from the preferred orientation of the incoming alkene as it coordinates with the metal alkylidene. In Z-selective systems, steric or electronic factors favor a pathway that leads to the formation of a syn-metallacyclobutane, which then decomposes to yield the Z-alkene. nih.gov For the synthesis of this compound, this could involve the cross-metathesis of 1-nonene.

Catalytic Systems for High Geometric Isomeric Purity

The pursuit of high geometric purity in Z-alkene synthesis has driven the development of sophisticated catalytic systems across different methodologies. The choice of catalyst is paramount for controlling selectivity and achieving high yields of the desired isomer. organic-chemistry.orgorganic-chemistry.org

For alkyne semireduction , while Lindlar's catalyst remains a classic choice, newer systems offer improved performance and milder conditions. openochem.org For example, copper-catalyzed semihydrogenation assisted by bis(pinacolato)diboron (B136004) (B₂Pin₂) provides excellent Z-selectivity. organic-chemistry.org Another approach uses unsupported nanoporous gold (AuNPore) with formic acid as a hydrogen donor for a highly chemo- and stereoselective transfer semihydrogenation. organic-chemistry.org

In the realm of carbon-carbon bond formation , a silver-catalyzed hydroalkylation of terminal alkynes with alkylboranes has been shown to produce diastereopure Z-alkenes with exceptional selectivity (Z:E > 300:1). organic-chemistry.org The key to this high selectivity is a 1,2-metalate rearrangement of a silver borate (B1201080) intermediate. organic-chemistry.org

For olefin metathesis , stereogenic-at-metal molybdenum and tungsten complexes have emerged as the state-of-the-art for Z-selective reactions. nih.govresearchgate.net The structural flexibility of their monodentate aryloxide ligands allows the catalyst to adopt a conformation that steers the reaction toward the Z-product. nih.gov These catalysts have been successfully applied to synthesize various Z-olefins with selectivities often exceeding 95%. researchgate.net

Reaction TypeCatalytic SystemKey FeaturesReported Purity/Selectivity
Alkyne Semireduction Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar)Heterogeneous, prevents over-reductionHigh Z-selectivity
Alkyne Semireduction Copper catalyst + B₂Pin₂Mild conditions, good functional group toleranceHigh Z-selectivity organic-chemistry.org
Hydroalkylation Silver catalyst + Triazole carbene ligandCouples terminal alkynes and alkylboranesDiastereopure Z-alkenes (Z:E > 300:1) organic-chemistry.org
Olefin Cross-Metathesis Stereogenic-at-Mo Alkylidene ComplexesHigh activity and structural flexibilityUp to >98% Z-selectivity nih.govresearchgate.net

Biomimetic and Chemo-Enzymatic Synthesis Routes

Biomimetic and chemo-enzymatic strategies represent a paradigm shift in organic synthesis, aiming to emulate the efficiency and selectivity of nature's chemical transformations. These approaches integrate enzymatic steps with traditional chemical reactions, creating powerful and often more sustainable synthetic pathways. rsc.orgrsc.org This merger capitalizes on the exquisite chemo-, regio-, and stereoselectivity of enzymes for specific steps within a multi-step synthesis, which can be difficult to achieve with conventional chemical reagents. acs.org

Integration of Enzymatic Steps in Organic Synthesis

The integration of biocatalysis into organic synthesis provides a powerful tool for constructing complex molecules under mild, environmentally benign conditions. acs.orgacs.org Enzymes can perform highly selective transformations on multifunctional molecules without the need for extensive protecting group strategies. rsc.org

For a long-chain alkene like this compound, a chemo-enzymatic route could begin with renewable bio-based resources like plant oils or fatty acids. rsc.orgnih.gov A cooperative chemo-enzymatic process could involve the following conceptual steps:

Enzymatic Hydrolysis : A lipase (B570770) could be used to selectively hydrolyze triglycerides from a plant oil to yield specific fatty acids. nih.gov

Chemical Modification : The resulting fatty acid or a derivative could then be transformed using chemical methods. For example, a dual catalytic system involving photocatalysis could achieve dehydrodecarboxylation, converting the carboxylic acid directly into an alkene. nih.gov

Stereoselective Bond Formation : Alternatively, precursors generated enzymatically could be subjected to one of the stereoselective chemical reactions described earlier, such as Z-selective metathesis or alkyne reduction, to install the double bond with the correct geometry.

Enzymes such as linalool (B1675412) dehydratase isomerase (LinD) can directly catalyze the formation of alkenes, and recent research has shown that their selectivity can be more versatile than previously understood, offering potential for tunable control over olefin formation. acs.org The development of such integrated systems, where enzymatic and chemical catalysts work in concert, streamlines synthetic processes and aligns with the principles of green chemistry. rsc.org

Directed Hydroxylation of Alkene Substrates

The synthesis of this compound derivatives, particularly its alcohol and aldehyde forms which are significant in pheromone chemistry, can be achieved through highly selective chemo-enzymatic methods. jst.go.jp Directed hydroxylation of alkene substrates represents a powerful strategy for introducing a hydroxyl group at a specific position, a transformation that is often challenging to achieve with high selectivity using traditional chemical methods. acs.org Biocatalysts, especially cytochrome P450 monooxygenases (CYPs), are exemplary in their ability to catalyze the regio- and stereoselective hydroxylation of a wide array of substrates, including unactivated C-H bonds in hydrocarbons. nih.govnih.govsioc-journal.cn

Cytochrome P450 enzymes are a large family of heme-containing proteins that catalyze various oxidative reactions. nih.govfrontiersin.org Their natural function often involves the metabolism of fatty acids, steroids, and xenobiotics, making them well-suited for the oxyfunctionalization of long-chain hydrocarbons. nih.govnih.gov In the context of synthesizing precursors for this compound, CYPs can be employed to introduce a hydroxyl group at a specific carbon atom of a related alkene or alkane substrate, thereby directing the synthesis towards a desired functionalized intermediate.

The high levels of site-selectivity in these enzymatic reactions are a key advantage. nih.gov For instance, different P450 enzymes and their engineered variants can exhibit distinct preferences for the position of hydroxylation (e.g., terminal, sub-terminal) on a long aliphatic chain. sioc-journal.cnnih.gov This specificity arises from the unique architecture of the enzyme's active site, which binds the substrate in a particular orientation relative to the reactive heme-iron-oxo species that performs the C-H bond activation and oxygen insertion. nih.govnih.gov

Research has demonstrated the utility of P450s in hydroxylating various substrates that are structurally analogous to precursors of this compound. While specific studies on the direct hydroxylation of this compound are not extensively detailed in the provided context, the principles are well-established through work on other long-chain fatty acids and alkenes. For example, mutagenesis studies on the self-sufficient cytochrome P450, BAMF2522, have yielded variants with increased regioselectivity for in-chain hydroxyl functionalization (ω-4 to ω-9) of medium to long-chain fatty acids. nih.gov Similarly, P450BM3 mutants have been used to catalyze the allylic hydroxylation of ω-alkenoic acids and esters, producing therapeutically relevant hydroxylated products with high selectivity. nih.gov

The following table summarizes representative examples of directed hydroxylations catalyzed by Cytochrome P450 enzymes, illustrating their potential for the functionalization of alkene and alkane substrates.

Enzyme/VariantSubstratePrimary ProductKey FindingsReference
P450BM3 Mutant A74G/L188GEthyl 6-heptenoateHydroxylated esterCatalyzed allylic hydroxylation with 49% conversion and 90% alcohol selectivity. nih.gov
P450BSβ Quadruple MutantMyristic acidβ-hydroxylated myristic acidAchieved excellent enantioselectivity (>99% ee). nih.gov
CYP109B1Testosterone15β-hydroxylated testosteroneDemonstrates regioselective hydroxylation of a complex steroid scaffold. frontiersin.org
CYP116B46 from Tepidiphilus thermophilusDecanoic acid(5S)-hydroxydecanoic acidExhibits site- and enantioselective C5-hydroxylation. nih.gov
CYP345E2β-pinene(E)-pinocarveolCatalyzes the hydroxylation of a terpene substrate. nih.gov

This chemo-enzymatic approach, leveraging the inherent selectivity of enzymes like CYPs, provides a sophisticated methodology for synthesizing complex molecules like pheromone precursors. nih.gov By selecting or engineering an appropriate enzyme, it is possible to direct the hydroxylation to a specific site on an alkene substrate, facilitating a more efficient and targeted synthesis of functionalized derivatives of this compound.

Biosynthetic Pathways and Biological Transformations of Z 8 Hexadecene

Endogenous Production and Biological Context of Z-Alkenes

Long-chain alkenes, including (Z)-8-hexadecene, are not merely inert molecules but play active roles in the biological realm. Their presence as components of complex lipids and as volatile organic compounds (VOCs) underscores their significance in cellular functions and chemical communication.

Occurrence as a Component of Lipids and Volatile Organic Compounds

This compound and its isomers are integral components of the natural world, found in a variety of organisms ranging from plants to insects. In plants, for instance, this compound has been identified as a component of the essential oil of Corydalis straminea Maxim. chemicalbook.com. Similarly, the isomeric (Z)-7-hexadecene has been found in the n-hexane fraction of Chenopodium ambrosioides L. nrfhh.com. These alkenes are often constituents of the waxy cuticles of leaves and fruits, contributing to their protective barrier.

In the realm of insects, these compounds frequently act as semiochemicals, mediating interactions between individuals. A notable example is (Z)-7-hexadecene, which functions as a male-produced aggregation-sex pheromone in the South American cerambycid beetle, Susuacanga octoguttata. researchgate.netillinois.edu The closely related (Z)-8-heptadecene has been identified as a semiochemical in mites and is involved in the host-parasite relationship between the honeybee Apis mellifera and the mite Varroa destructor. researchgate.net The presence of these Z-alkenes as volatile organic compounds facilitates their role in long-distance chemical signaling.

Elucidation of Enzymatic Biosynthesis Mechanisms

The synthesis of (Z)-alkenes in biological systems is a finely tuned process orchestrated by a suite of specialized enzymes. These pathways typically begin with common fatty acid precursors and involve a series of modifications to produce the final alkene product.

Derivation from Fatty Acid Precursors, including Oleic Acid

The biosynthesis of many long-chain hydrocarbons, including alkenes, often originates from fatty acids. Oleic acid, an 18-carbon monounsaturated fatty acid, is a common precursor. Through various enzymatic reactions, the carbon chain of oleic acid can be shortened and modified to produce a range of hydrocarbons. For instance, the bacterium Pseudomonas aeruginosa is known to convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid, demonstrating the enzymatic machinery available for fatty acid transformation. frontiersin.org While the direct pathway from oleic acid to this compound is a subject of ongoing research, the principle of deriving hydrocarbons from fatty acid precursors is well-established. researchgate.net

Role of Desaturases and Decarboxylases in Z-Alkene Formation

Two key classes of enzymes are pivotal in the formation of Z-alkenes: desaturases and decarboxylases.

Desaturases: These enzymes are responsible for introducing double bonds into the fatty acid carbon chain. The stereochemistry of the double bond (cis or trans) is a critical aspect of their function. The "Z" configuration in this compound refers to a cis double bond. Desaturases play a crucial role in creating the unsaturation at a specific position along the acyl chain, which is a prerequisite for forming the final alkene.

Decarboxylases: Following the action of desaturases, decarboxylases are often involved in the final step of hydrocarbon biosynthesis. These enzymes catalyze the removal of a carboxyl group from the fatty acid precursor, resulting in the release of a hydrocarbon that is typically one carbon atom shorter than the original fatty acid. This process is a key mechanism for the production of alkanes and alkenes in various organisms.

Alpha-Oxidation and Lipid Chain Modification Processes

Alpha-oxidation is another important pathway in lipid metabolism that can contribute to the diversity of hydrocarbons. This process involves the oxidation of the alpha-carbon (the carbon atom adjacent to the carboxyl group) of a fatty acid, followed by decarboxylation. This results in a fatty acid that is one carbon shorter. Repeated cycles of alpha-oxidation can lead to the production of a variety of fatty acid chain lengths, which can then serve as substrates for desaturases and decarboxylases to generate a diverse array of alkenes.

In Vivo Biotransformations and Biocatalysis of this compound and Related Alkenes

Once formed, this compound and other alkenes are not static entities but can be further metabolized or transformed within the organism. This metabolic conversion of xenobiotic and endogenous chemicals is known as biotransformation. mhmedical.com These processes are often catalyzed by enzymes with broad substrate specificities. mhmedical.com

Biotransformation reactions are generally categorized into Phase I and Phase II reactions. mhmedical.com Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups. mhmedical.com For alkenes like this compound, a primary mode of biotransformation is oxidation. Enzymes such as cytochrome P450 monooxygenases can hydroxylate the alkene, introducing a hydroxyl group at various positions along the carbon chain. For example, a patent describes the bioconversion of (Z)-5-hexadecene to (Z)-5-hexadecen-1-ol and (Z)-11-hexadecen-1-ol using an engineered microbial strain. google.com This highlights the potential for enzymatic systems to functionalize alkenes. google.com

These hydroxylated products can then undergo further Phase II biotransformation reactions, such as glucuronidation or sulfation, which increase their water solubility and facilitate their excretion from the organism. mhmedical.com The study of these biotransformation pathways is crucial for understanding the metabolic fate of this compound and its physiological and ecological implications.

Microbial Metabolism of Aliphatic Hydrocarbons

The degradation of aliphatic hydrocarbons, including long-chain alkenes like this compound, is a capability found in a wide range of prokaryotic and eukaryotic microorganisms. nih.govresearchgate.net These microbes utilize hydrocarbons as a source of carbon and energy. nih.gov The metabolism of these compounds can occur under both aerobic and anaerobic conditions, involving distinct enzymatic pathways. researchgate.netoup.com

Under aerobic conditions, the initial attack on hydrocarbons typically involves oxygenase enzymes, which introduce oxygen atoms into the molecule, making it more susceptible to further degradation. oup.com For alkanes, this often occurs at the terminal methyl group. For alkenes like this compound, the double bond is a potential site of initial enzymatic attack.

Anaerobic metabolism of hydrocarbons is also well-documented, particularly for aliphatic alkanes and alkenes with chain lengths between 6 and 20 carbon atoms. oup.com This process is carried out by various denitrifying, ferric iron-reducing, and sulfate-reducing bacteria. oup.com Anaerobic degradation pathways must employ alternative, oxygen-independent reactions to activate the relatively inert hydrocarbon molecule. oup.com For instance, some anaerobic pathways involve the addition of the hydrocarbon to fumarate (B1241708), a reaction catalyzed by enzymes like benzylsuccinate synthase in the case of toluene. oup.com For alkanes, an oxygen-independent oxidation to fatty acids followed by β-oxidation is a known route. oup.com

The biodegradation of long-chain hydrocarbons can also be a synergistic process involving microbial consortia. In some cases, communities composed of both hydrocarbon-degrading and non-degrading species show enhanced degradation performance. asm.orgnih.gov For example, in the degradation of hexadecane (B31444) (the saturated analogue of hexadecene), the degrader strain Dietzia sp. provides metabolic intermediates like hexadecanoate (B85987) to a non-degrader, Pseudomonas stutzeri. asm.orgnih.gov In return, P. stutzeri can provide metabolites like acetate (B1210297) and glutamate (B1630785) that enhance the growth and degradation efficiency of the primary degrader. asm.orgnih.gov

Table 1: Examples of Microorganisms Involved in Long-Chain Hydrocarbon Metabolism

Microorganism Type Hydrocarbon Substrate(s) Metabolic Condition Reference(s)
Dietzia sp. strain DQ12-45-1b Bacterium Hexadecane Aerobic asm.orgnih.gov
Pseudomonas stutzeri SLG510A3-8 Bacterium Hexadecane intermediates Aerobic (in consortium) asm.orgnih.gov
Cupriavidus necator H16 Bacterium General (as chassis) Aerobic nih.gov
Micrococcus luteus Bacterium Acyl-CoAs (for alkene synthesis) Aerobic asm.org
Ceriporiopsis subvermispora Fungus Not specified, synthesizes hexadecenylitaconic acids Aerobic ncats.io
Various Bacteria Alkenes/Alkanes (C6-C20) Anaerobic oup.com

Enzymatic Reduction and Oxidation Pathways within Biological Systems

The transformation of this compound is governed by specific enzymes that catalyze reduction or oxidation reactions. The C=C double bond and the sp3-hybridized carbons of the alkyl chain are the primary sites for these enzymatic modifications. ontosight.aiacs.org

Oxidation Pathways: Oxygenases are a key class of enzymes that catalyze the introduction of oxygen into organic substrates. researchgate.net Cytochrome P450 monooxygenases (P450s), for example, are known to hydroxylate alkanes and can also act on alkenes, often leading to epoxidation of the double bond. oup.comacs.org The resulting epoxide can then be hydrolyzed by epoxide hydrolases to form a diol. rsc.org The alkyl chain of this compound can also be hydroxylated at various positions by P450s or other alkane hydroxylases. acs.org For instance, certain P450s exhibit activity towards hexadecane, its saturated counterpart. acs.org Another enzyme family, the α-dioxygenases (α-DOX), can catalyze the α-oxidation of fatty acids, which involves the formation of a 2-hydroperoxy fatty acid that can subsequently be converted to a chain-shortened aldehyde (Cn-1). nih.gov This pathway could potentially metabolize derivatives of this compound. Lipoxygenases are another class of dioxygenases that catalyze the oxidation of polyunsaturated fatty acids, a process that involves the formation of hydroperoxide derivatives. wur.nl

Reduction Pathways: The reduction of the carbon-carbon double bond in alkenes is catalyzed by ene-reductases, which belong to the family of flavin-dependent oxidoreductases. researchgate.net These enzymes typically reduce C=C bonds that are activated by adjacent electron-withdrawing groups. researchgate.netnih.gov However, the enzymatic reduction of unactivated alkenes is also possible. The process requires a reducing agent, typically the reduced nicotinamide (B372718) cofactors NADH or NADPH, which must be regenerated for the catalytic cycle to continue. nih.gov

Table 2: Key Enzymes in Alkene and Alkane Transformation

Enzyme Class Prosthetic Group/Cofactor Reaction Type Potential Substrate Moiety on this compound Reference(s)
Cytochrome P450 Monooxygenases Heme, NAD(P)H Oxidation (Hydroxylation, Epoxidation) C=C double bond, Alkyl chain C-H bonds oup.comacs.org
Alkane Hydroxylases Iron, NAD(P)H Oxidation (Hydroxylation) Alkyl chain C-H bonds acs.org
Ene-Reductases (OYEs) Flavin (FMN), NAD(P)H Reduction C=C double bond researchgate.netnih.gov
Epoxide Hydrolases None Hydrolysis Epoxide (formed from C=C bond) rsc.org
α-Dioxygenase (α-DOX) Iron, O2 α-Oxidation Fatty acid derivatives of this compound nih.gov

Ecological Roles and Semiochemical Functions of Z 8 Hexadecene

Context within Insect Chemical Communication Systems

In the intricate world of insect communication, chemical signals, or semiochemicals, are paramount. wur.nl These volatile organic compounds govern a vast array of behaviors, from locating mates and food sources to avoiding predators. peerj.com (Z)-8-Hexadecene is one such molecule that has been identified as a key player in the chemical communication systems of various insect species. Chemical communication is often the preferred mode for insects, especially over long distances, due to its remarkable sensitivity and specificity. wur.nl

Semiochemicals are broadly categorized based on whether the interaction is between members of the same species (pheromones) or different species (allelochemicals). Allelochemicals are further divided into kairomones, which benefit the receiver; allomones, which benefit the emitter; and synomones, which benefit both. google.com The role of this compound can be understood within this framework, as it has been implicated in various signaling contexts, influencing both intraspecific and interspecific interactions.

Characterization as a Pheromone or Semiochemical Component

This compound and its derivatives have been identified as crucial components in the pheromone blends of several insect species, mediating interactions both within and between species.

In the context of intraspecific interactions , these compounds often function as sex or aggregation pheromones. For example, (Z)-7-hexadecene has been identified as a male-produced aggregation-sex pheromone in the South American cerambycid beetle, Susuacanga octoguttata, attracting both males and females. nih.govillinois.edu Similarly, the methyl ester of (Z)-8-hexadecenoic acid is a component of the male-produced sex pheromone of the stink bug, Plautia hybneri. wur.nl Research on the beetle Trogoderma granarium revealed that its two-component female sex pheromone includes [R(Z)]-14-Methyl-8-hexadecenal. unl.edu

Interspecific interactions are also mediated by hexadecene compounds. These can act as kairomones, where one species "eavesdrops" on the chemical signals of another. For instance, predators or parasitoids may use the pheromones of their prey to locate them. wur.nl An interesting case of interspecific, and indeed inter-kingdom, interaction involves (Z)-8-heptadecene, a structurally similar compound. This semiochemical, found in honey bee larvae, reduces the reproduction of the parasitic mite Varroa destructor. researchgate.net This demonstrates how a compound can play a role in the defense of a host against a parasite.

The complexity of these interactions is often dependent on the entire chemical blend rather than a single compound. The presence or absence of specific components, and their relative ratios, can determine the behavioral outcome. acs.org

The behavioral responses of insects to this compound and its analogues are diverse and context-dependent. Analogues, which are structurally similar compounds, can elicit a range of behaviors from attraction to repulsion, or even have no effect.

For example, in the South American cerambycid beetle Susuacanga octoguttata, synthetic (Z)-7-hexadecene was found to be attractive to both sexes in field trials, confirming its role as an aggregation-sex pheromone. nih.govillinois.edu In contrast, studies on the blister beetle Mylabris pustulata showed that while its antennae responded to various plant volatiles, including some structurally related to hexadecene, traps baited with these compounds attracted very few beetles, suggesting a more complex signaling system is at play. researchgate.net

The response to an analogue can also be highly specific. For instance, while males of the tobacco budworm, Heliothis virescens, are attracted to a specific blend of (Z)-11-hexadecenal and (Z)-9-tetradecenal, altering this blend or presenting individual components can significantly reduce or eliminate the response. acs.org This highlights the precision of insect olfactory systems.

Furthermore, the behavioral response can be influenced by the insect's physiological state and the environmental context. For example, the presence of host plant volatiles can enhance an insect's response to its sex pheromone. mdpi.com

Structure-Activity Relationship Studies in Semiochemical Contexts

The biological activity of a semiochemical is intrinsically linked to its molecular structure. Studies on structure-activity relationships (SAR) aim to understand how changes in the chemical structure, such as isomeric form, chain length, and functional groups, affect the behavioral response of the receiving insect.

The geometric isomerism at the double bond (cis/trans or Z/E) is a critical determinant of a semiochemical's bioactivity. studymind.co.uk The spatial arrangement of atoms in Z and E isomers is different, leading to distinct interactions with the insect's olfactory receptors. studymind.co.uk

In many cases, only one isomer is biologically active, while the other may be inactive or even inhibitory. For instance, in the khapra beetle, Trogoderma granarium, the female sex pheromone is a two-component system where one component is the (Z)-isomer of 14-methyl-8-hexadecenal and the other is the (E)-isomer. unl.edu The specific ratio of these isomers is likely crucial for eliciting the full mating response.

The synthesis of the epoxide of (Z)-7-hexadecene, the pheromone of the beetle Susuacanga octoguttata, and comparison with the epoxidized natural product confirmed that the active compound possessed the (Z) configuration. illinois.edu The presence of even trace amounts of the (E)-isomer can sometimes inhibit the response to the active (Z)-isomer, demonstrating the high specificity of the insect's chemosensory system. google.com This phenomenon underscores the importance of isomeric purity in the chemical signals used for species recognition and mate selection. michberk.com

Besides isomeric configuration, the length of the carbon chain and the nature of the functional groups are also pivotal in determining the specificity and activity of semiochemicals. scielo.br

Chain Length: Variations in the length of the hydrocarbon chain can create species-specific communication channels. mdpi.com For example, while (Z)-7-hexadecene is the pheromone for Susuacanga octoguttata, a related species might use a similar compound with a slightly shorter or longer carbon chain, such as (Z)-6-pentadecene, which was found as a minor component in S. octoguttata. illinois.edu This variation allows for reproductive isolation between closely related species. The vast majority of identified insect sex pheromones consist of molecules with a carbon backbone ranging from 6 to 18 carbons. unl.edu

Functional Group Specificity: The type of functional group (e.g., aldehyde, alcohol, acetate) attached to the hexadecene backbone is also critical for its biological function. libretexts.orgpressbooks.pub These groups influence the molecule's volatility, polarity, and how it binds to receptor proteins in the insect's antennae. pressbooks.pub For example, the pheromone of the tobacco budworm, Heliothis virescens, includes (Z)-11-hexadecenal, an aldehyde. acs.org In contrast, the sex pheromone of the black carpet beetle, Attagenus megatoma, is an acid, (E,Z)-3,5-tetradecadienoic acid. unl.edu The change from an aldehyde to an acid functional group results in a completely different chemical signal, recognized by a different species. This specificity in functional groups is a key mechanism for preventing cross-attraction and ensuring that mating signals are species-specific. ucl.ac.uk

Research on Ecological Applications in Integrated Pest Management

Integrated Pest Management (IPM) is a holistic, ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. ncsu.eduresearchgate.net Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism. ncsu.edu Biologically based control strategies, which utilize natural substances like semiochemicals, are a cornerstone of modern IPM programs because they are often species-specific and pose less risk to non-target organisms and the environment compared to broad-spectrum synthetic pesticides. google.comuliege.be

Semiochemicals, which are chemicals that convey signals between organisms, are central to developing these targeted strategies. plantprotection.pl Their applications in IPM include monitoring pest populations, mass trapping, and mating disruption. google.complantprotection.pl Research into naturally occurring compounds such as this compound and its close structural derivatives is driven by the search for new, effective, and ecologically sound pest management tools. mdpi.com

Potential for Development of Biologically Based Control Strategies

While direct research into the application of this compound in IPM is still emerging, substantial evidence from studies on its close chemical relatives—including esters, acetates, and other isomers—highlights its significant potential for developing biologically based control strategies. These compounds function as pheromones and other semiochemicals for several economically important insect pests, making them prime candidates for use in monitoring and control programs. The development of slow-release dispensers and other formulation technologies is crucial for the successful implementation of these semiochemical-based methods. google.comuliege.be

Detailed research findings have identified several derivatives of hexadecene and related structures as key signaling molecules in various pest species. For instance, specific acetoxy derivatives of (Z)-8-heptadecene (a C17 chain with a similar double bond position) have been identified as the primary components of female sex pheromones in economically significant agricultural pests like the pear leaf midge (Dasineura pyri) and the blackcurrant midge (Dasineura tetensi). gre.ac.uk The identification of these pheromones provides a direct pathway for developing species-specific lures for monitoring traps, a critical component of any IPM program. gre.ac.uk

In another example, an ester of this compound, methyl (Z)-8-hexadecenoate, has been identified as part of the male-produced sex pheromone of the redbanded stink bug, Piezodorus hybneri. embrapa.brwur.nl Stink bugs are major pests of soybean crops, and the use of pheromone-based methods like mass trapping or "attract-and-kill" strategies presents a more environmentally benign alternative to the widespread use of chemical insecticides. embrapa.br Similarly, (Z)-14-Methyl-8-hexadecenal, which shares the C16 backbone and the C8 double bond position, is a key sex pheromone component for the destructive khapra beetle (Trogoderma granarium). unl.edu

The potential for these compounds is not limited to insect attraction for trapping. The saturated parent compound, hexadecane (B31444), has been shown to induce systemic resistance in plants against bacterial pathogens. mdpi.com Furthermore, 1-Hexadecene, an isomer of the target compound, has demonstrated antibacterial and antifungal properties. scielo.br This suggests that beyond functioning as a semiochemical, this compound or its derivatives could have broader applications in plant protection. The development of such biologically based control methods relies on a deep understanding of the chemical ecology of pest insects and their interactions with the environment. frontiersin.org

The following tables summarize research findings on semiochemicals structurally related to this compound and their potential roles in Integrated Pest Management.

Table 1: Research Findings on Semiochemicals Related to this compound

Compound Name Role / Function Target Pest Species Potential IPM Application
(2R, 13R, 8Z)-2,13-diacetoxy-8-heptadecene Major component of female sex pheromone Pear Leaf Midge (Dasineura pyri) Population monitoring with pheromone traps gre.ac.uk
(Z)-2,12-diacetoxy-8-heptadecene Major component of female sex pheromone Blackcurrant Midge (Dasineura tetensi) Population monitoring with pheromone traps gre.ac.uk
Methyl (Z)-8-hexadecenoate Component of male-produced sex pheromone Redbanded Stink Bug (Piezodorus hybneri) Mass trapping, "attract-and-kill" strategies embrapa.brwur.nl
[R(Z)]-14-Methyl-8-hexadecenal Component of female sex pheromone Khapra Beetle (Trogoderma granarium) Monitoring and detection unl.edu
1-Hexadecene Antibacterial and antifungal activity N/A (General property) Potential for disease management scielo.br

| Attract-and-Kill | Luring pests to a device or specific location where they are exposed to a killing agent (biological or chemical). | Combines the specificity of a pheromone lure with the lethality of a control agent, minimizing widespread application. embrapa.br |

Advanced Analytical Methodologies for Z 8 Hexadecene

Chromatographic Separation Techniques for Complex Matrices

Chromatography is the cornerstone for isolating (Z)-8-Hexadecene from the myriad of other compounds present in a sample. The choice of chromatographic technique is dictated by the complexity of the sample matrix and the required degree of separation.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate this compound from other volatile constituents in a sample. epa.gov The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

The retention of this compound is characterized by its Kovats Retention Index (RI), which is a standardized measure of a compound's elution time relative to a series of n-alkane standards. This index helps in the tentative identification of the compound across different GC systems and conditions. For this compound, the Kovats RI varies depending on the polarity of the stationary phase used in the capillary column. nih.govnist.gov

Kovats Retention Indices for this compound on Different GC Columns
Column TypeStationary PhaseReported Kovats Index (I)Source
Semi-standard non-polarNot specified1564, 1567.2, 1568.1 nih.gov
Standard polarPEG-20M (Carbowax 20M)1602.6, 1603 nih.govnist.gov

The selection of the appropriate GC column is critical. For instance, ionic liquid stationary phases offer unique selectivity for both polar and nonpolar molecules, making them suitable for complex petrochemical and environmental samples. researchgate.net

For exceptionally complex matrices, such as petroleum products or biological samples, one-dimensional GC may not provide sufficient resolution to separate this compound from all other components. chula.ac.th In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chula.ac.thresearchgate.net This technique employs two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar or medium-polarity column). researchgate.netbiologists.com

The effluent from the first-dimension column is collected in discrete fractions and then rapidly re-injected onto the second-dimension column. researchgate.net This process generates a two-dimensional chromatogram with substantially higher peak capacity, allowing for the separation of compounds that would co-elute in a single-column setup. chula.ac.thbiologists.com GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is a superior technique for the metabolite profiling of complex biological samples, providing a more sensitive and effective platform for comprehensive analysis. researchgate.netbiologists.comualberta.ca This enhanced resolution is crucial for the unambiguous identification and quantification of specific isomers like this compound in challenging samples. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural information and enabling sensitive quantification.

When coupled with GC, Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for identifying this compound. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by the molecular ion (M+) and a series of fragment ions. orgchemboulder.comlibretexts.org

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224.4 g/mol ). nih.gov The fragmentation pattern is characteristic of long-chain alkenes, involving cleavages of C-C bonds to produce a series of alkyl and alkenyl carbocations. msu.edu The NIST spectral library indicates that for this compound, the most abundant fragment ions are observed at specific m/z values, which are crucial for its identification. nih.gov

Characteristic EI-MS Data for this compound
PropertyValueSource
Molecular FormulaC₁₆H₃₂ nih.govnist.gov
Molecular Weight224.4253 g/mol nist.gov
Top Peak (m/z)41 nih.gov
2nd Highest Peak (m/z)43 nih.gov
3rd Highest Peak (m/z)55 nih.gov

The stability of the 70 eV ionization energy across different instruments ensures that the fragmentation patterns are consistent, allowing for reliable comparison to spectral databases like the NIST library for confident compound identification. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). gcms.cz This precision allows for the determination of a compound's elemental formula, which is a powerful tool for confirming its identity, especially when reference standards are unavailable or when isomers are present. chimia.ch

For this compound (C₁₆H₃₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions. chimia.ch Techniques like GC coupled to a high-resolution time-of-flight (HR-TOF) or Orbitrap mass spectrometer can achieve the mass accuracy required for this purpose. gcms.czpragolab.cz The use of HRMS is stipulated in some regulatory methods for the analysis of trace organic contaminants, underscoring its reliability and sensitivity. epa.gov

Precise Mass Data for this compound
PropertyValueSource
Elemental FormulaC₁₆H₃₂ nih.gov
Computed Monoisotopic Mass224.250401021 Da nih.gov

Advanced Sample Preparation and Extraction Techniques for Biological and Environmental Samples

The quality of analytical data is highly dependent on the sample preparation and extraction procedures used to isolate the analyte from its matrix. iaea.org For this compound, which may be present in complex biological tissues or environmental samples like soil and water, efficient and clean extraction is paramount. researchgate.netacs.org

Modern "green" extraction techniques are increasingly favored as they reduce solvent consumption and improve efficiency. uma.pt These include:

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (either directly immersed or in the headspace). Volatile compounds like this compound adsorb to the fiber and are then thermally desorbed into the GC inlet. researchgate.netuma.pt Headspace SPME (HS-SPME) is particularly useful for extracting volatile components from complex matrices like edible oils. researchgate.net

Micro-solid phase extraction (µSPE): This technique, often employed in a format known as MEPS (Micro-Extraction by Packed Sorbent), uses a small amount of sorbent (1-4 mg) packed into a syringe. It minimizes solvent usage for elution (20-50 µL) while allowing for efficient extraction. uma.pt

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwaves to accelerate the extraction of analytes from solid or semi-solid samples into a solvent. uma.pt

For soil and water samples, techniques like purge-and-trap or liquid-liquid extraction with a solvent such as hexadecane (B31444) may be employed as part of the sample workup. epa.gov The primary goals of any sample preparation method are to concentrate the analyte, remove interfering substances, and ensure compatibility with the subsequent analytical instrumentation, all while preventing loss or contamination of the target compound. iaea.org

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds. d-nb.info It integrates sampling, extraction, and concentration into a single step. d-nb.info The principle of SPME involves the partitioning of analytes from the sample matrix onto a stationary phase coated on a fused silica (B1680970) fiber. chromatographyonline.commdpi.com After an equilibrium or pre-equilibrium period, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, often coupled with mass spectrometry (MS). chromatographyonline.com

Headspace SPME (HS-SPME) is particularly advantageous for isolating volatile compounds like alkenes from complex solid or liquid samples, minimizing interference from non-volatile matrix components. d-nb.infojksus.org The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For semi-volatile hydrocarbons such as this compound, fibers with mixed-phase coatings are often employed to ensure efficient trapping.

Research on volatile profiles in various matrices has demonstrated the utility of specific SPME fibers for compounds chemically similar to this compound.

Table 1: Exemplary SPME Fiber Applications for Volatile & Semi-Volatile Compound Analysis

SPME Fiber CoatingTarget Analytes/MatrixKey Findings & Conditions
Carboxen/Polydimethylsiloxane (CAR/PDMS)Volatile organic compounds (VOCs) from packaging materialsEquilibrated in headspace for 60 min at 100°C. Effective for a range of aldehydes, ketones, and hydrocarbons. unirioja.es
Polydimethylsiloxane (PDMS)General VOCsPDMS is a common coating for nonpolar analytes. mdpi.com
Divinylbenzene (DVB)General VOCsDVB is another versatile coating material used in SPME fibers. mdpi.com
DB-5Volatiles from beehive airAnalysis of complex mixtures including hydrocarbons, alcohols, and acids. Samples heated to 50°C for 30 min. jksus.org

For the analysis of this compound, a CAR/PDMS fiber would be a suitable choice, leveraging its ability to adsorb small volatile and larger semi-volatile molecules. The extraction efficiency can be optimized by adjusting parameters such as extraction time, temperature, and sample agitation to maximize analyte transfer to the fiber. d-nb.info

Solvent Extraction and Derivatization Strategies for Improved Detection

Solvent Extraction: Conventional liquid-solvent extraction remains a fundamental technique for isolating semi-volatile compounds from various matrices. env.go.jp For nonpolar compounds like this compound, nonpolar solvents are ideal. Hexane is a commonly used solvent for extracting insect pheromones and other lipids from biological tissues or collection media. env.go.jpresearchgate.net Other solvents like dichloromethane (B109758) may also be used. unl.edu The process typically involves washing or homogenizing the sample material with the solvent, followed by concentration of the resulting extract prior to GC-MS analysis. While effective, this method can be labor-intensive and may also co-extract interfering compounds from the sample matrix. epa.gov

Derivatization Strategies: Chemical derivatization is often employed to improve the analytical properties of target compounds for GC-MS analysis. jfda-online.com For a simple alkene like this compound, which lacks polar functional groups, derivatization is not typically required to enhance volatility. However, it is a crucial tool for unequivocally determining the position of the double bond within the carbon chain, a task that can be ambiguous based on the mass spectrum of the underivatized alkene alone.

The primary derivatization strategy for alkenes involves reactions that target the C=C double bond to yield products with more informative mass spectra.

Table 2: Derivatization Reagents for Double Bond Localization in Alkenes

Derivatization ReagentReactionPurpose & OutcomeReference
Dimethyl disulfide (DMDS)Addition across the double bond, often catalyzed by iodine.Forms a thioether derivative. Fragmentation in the mass spectrometer occurs on either side of the sulfur atoms, producing characteristic ions that reveal the original position of the double bond. plos.org
meta-Chloroperoxybenzoic acid (mCPBA)Epoxidation of the double bond.Forms an epoxide. The mass spectrum of the epoxide derivative provides diagnostic fragment ions that help confirm the double bond's location. This method was used to confirm the structure of the related (Z)-7-hexadecene. illinois.edu

These derivatization reactions provide structural confirmation that is essential for distinguishing this compound from its various positional isomers (e.g., (Z)-7-Hexadecene or (Z)-9-Hexadecene), which may have very similar retention times in a GC system. illinois.edu

Methodological Challenges in Trace Analysis and Matrix Effects

The analysis of this compound, especially when it is present as a trace component in a complex sample (e.g., an insect pheromone blend or an environmental air sample), presents significant methodological hurdles.

Trace Analysis: Pheromones and other semiochemicals are often produced in nanogram quantities or less. acs.org Detecting such low amounts requires analytical systems with exceptional sensitivity. High-resolution capillary gas chromatography is essential for separating the target analyte from a multitude of other compounds present in the extract. acs.org The selection of a highly sensitive detector, typically a mass spectrometer operating in selected ion monitoring (SIM) mode, is critical for achieving the low detection limits required. mdpi.com

Matrix Effects: The sample matrix—the collection of all other components in the sample besides the analyte of interest—can severely complicate analysis. epa.gov In the analysis of insect pheromones, extracts from glands or airborne collections contain a wide array of other lipids, hydrocarbons, and metabolic byproducts. unl.edunih.gov These co-extracted matrix components can:

Interfere with chromatographic separation, causing peaks to overlap.

Cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. rsc.org

Contaminate the analytical system, leading to signal drift and background noise. uoguelph.ca

Background contamination from the sampling environment or equipment is another major challenge, as it can introduce interfering compounds or artificially inflate the measured amount of the target analyte. nih.gov Careful selection of sample preparation techniques like SPME or meticulous cleanup of solvent extracts is necessary to mitigate these matrix effects and ensure the generation of reliable, quantifiable data. chromatographyonline.comgovinfo.gov The challenge is compounded by the fact that many components in complex environmental or biological samples remain unidentified, making a comprehensive understanding of all potential interferences difficult. copernicus.org

Environmental Fate and Degradation Mechanisms of Z 8 Hexadecene

Biodegradation Pathways in Natural Environments

Biodegradation is a critical process in the natural attenuation of (Z)-8-Hexadecene. It involves the metabolic breakdown of the compound by microorganisms, which utilize it as a source of carbon and energy. This process can occur under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions, involving distinct enzymatic pathways.

Microbial degradation of alkenes like this compound proceeds through different mechanisms depending on the availability of oxygen.

Aerobic Degradation: Under aerobic conditions, the initial attack on the alkene molecule is an oxidative process initiated by oxygenase enzymes. nih.gov For alkenes, a common pathway involves the oxidation of the double bond by an alkene monooxygenase, which converts the alkene into an epoxide. mdpi.com This epoxide is then hydrolyzed to a diol, which can be further oxidized into aldehydes, acids, and eventually acetyl-CoA, allowing it to enter the central metabolic pathways of the microorganism, such as the tricarboxylic acid (TCA) cycle. mdpi.com Another aerobic mechanism, similar to alkane degradation, involves the terminal or subterminal oxidation of the methyl group at the end of the chain. mdpi.com This process, catalyzed by enzymes like alkane hydroxylases, forms a primary or secondary alcohol, which is subsequently oxidized to a fatty acid and then broken down through the β-oxidation pathway. sid.irresearchgate.net

Anaerobic Degradation: In the absence of oxygen, microorganisms utilize alternative electron acceptors such as nitrate (B79036) or sulfate (B86663) to degrade hydrocarbons. nih.govfrontiersin.org While the anaerobic degradation of saturated alkanes is well-documented, the mechanisms for alkenes are less completely understood but are believed to follow novel biochemical pathways distinct from aerobic oxidation. unlp.edu.ar For alkanes, two primary anaerobic mechanisms have been identified: the addition of the alkane to fumarate (B1241708) and direct carboxylation. nih.govfrontiersin.org It has been suggested that an oxygen-independent dehydrogenation of an alkane to form a 1-alkene could be an initial step, followed by hydration of the double bond. nih.govunlp.edu.ar These mechanisms avoid the use of molecular oxygen for substrate activation. unlp.edu.ar

Table 1: Comparison of Aerobic and Anaerobic Degradation Pathways for Alkenes

Feature Aerobic Degradation Anaerobic Degradation
Terminal Electron Acceptor Oxygen (O₂) nih.gov Nitrate (NO₃⁻), Sulfate (SO₄²⁻) nih.govfrontiersin.org
Initial Activation Step Oxygenase-mediated oxidation (e.g., formation of epoxide or alcohol) mdpi.comresearchgate.net Fumarate addition or carboxylation nih.govfrontiersin.org
Key Enzyme Class Monooxygenases, Dioxygenases nih.govmdpi.com Alkylsuccinate synthase (in fumarate addition) frontiersin.org

| Typical Intermediates | Epoxides, alcohols, aldehydes, fatty acids mdpi.comsid.ir | Alkylsuccinates frontiersin.org |

The biotransformation of this compound is not carried out by a single microbial species but often by complex microbial consortia. biorxiv.org These consortia exhibit a broader range of metabolic capabilities than individual species, leading to more efficient and complete degradation of hydrocarbon mixtures. biorxiv.org

Microbial Consortia: Studies have shown that consortia enriched from hydrocarbon-contaminated environments are particularly effective. biorxiv.org These communities often consist of a synergistic mix of microorganisms, including species that degrade long-chain aliphatic compounds and those that produce biosurfactants to increase the bioavailability of hydrophobic substances like this compound. mdpi.com Genera frequently identified in hydrocarbon degradation include Pseudomonas, Rhodococcus, Acinetobacter, and Bacillus. mdpi.comajol.info For instance, Rhodococcus ruber has been noted for its ability to adhere to and degrade polyethylene (B3416737) films, utilizing secreted laccase enzymes. mdpi.com Similarly, strains of Acinetobacter have been identified that can use long-chain alkanes (C10 to C40) as their sole carbon source. biorxiv.org

Enzyme Systems: Several key enzyme systems are responsible for initiating the degradation of alkenes and alkanes. researchgate.net

Alkane Hydroxylases (AlkB): These are integral membrane enzymes that are widespread in bacteria and play a crucial role in the degradation of medium to long-chain n-alkanes (C10-C20+). sid.irresearchgate.netnih.gov They catalyze the terminal or subterminal hydroxylation of the alkane chain. mdpi.com

Cytochrome P450 Monooxygenases: This is another major family of enzymes involved in hydrocarbon degradation, particularly in eukaryotes and some bacteria. researchgate.netresearchgate.net

Alkene Monooxygenase: This class of enzymes specifically targets the double bond of alkenes, leading to the formation of epoxides as the initial step in the degradation pathway. mdpi.com

Laccase and Manganese Peroxidase: These are oxidoreductases that can perform terminal oxidation on polymer chains and are involved in the degradation of polyethylene, a molecule structurally related to long-chain alkenes. mdpi.com

Table 2: Key Enzymes and Microbial Genera in Alkene/Alkane Biodegradation

Enzyme System Function Associated Microbial Genera
Alkane Hydroxylase (AlkB) Terminal/subterminal oxidation of alkanes mdpi.com Pseudomonas, Acinetobacter, Alcanivorax mdpi.comresearchgate.netnih.gov
Alkene Monooxygenase Oxidation of C=C double bond to form epoxide mdpi.com Mycobacterium, Nocardia
Cytochrome P450 Hydroxylation of alkanes researchgate.netresearchgate.net Candida, Cunninghamella
Laccase Terminal oxidation of polymer chains mdpi.com Rhodococcus, Trichoderma mdpi.com

| Manganese Peroxidase | Oxidation of polymer chains mdpi.com | Fungi (e.g., Phanerochaete chrysosporium) |

Metabolite profiling is essential for elucidating the specific biochemical pathways of this compound degradation. By identifying the intermediate compounds that accumulate during microbial metabolism, researchers can reconstruct the degradation sequence.

During the aerobic biodegradation of long-chain hydrocarbons, a series of metabolites are typically formed. Following the initial hydroxylation of the terminal methyl group or epoxidation of the double bond, the resulting alcohol or diol is oxidized to an aldehyde and then to a carboxylic acid. mdpi.comnih.gov This fatty acid can then enter the β-oxidation cycle, where it is sequentially shortened by two-carbon units, producing acetyl-CoA. sid.ir

Studies on the degradation of hexadecane (B31444), the saturated analogue of hexadecene, by microbial cultures have identified dicarboxylic acids such as nonanedioic acid (azelaic acid) and decanedioic acid (sebacic acid) as metabolites. nih.gov The formation of dicarboxylic acids suggests that ω-oxidation (oxidation at the opposite end of the molecule from the initial attack) can also occur. Furthermore, the detection of unsaturated fatty acids like undecenoic acid and hexadecatrienoic acid indicates that desaturation and chain-shortening are active processes. nih.gov For this compound, cleavage at the central double bond would be expected to produce metabolites such as octanal (B89490) and octanoic acid.

Photochemical Degradation Processes

In addition to biodegradation, this compound is subject to photochemical degradation in the environment, particularly in the atmosphere and surface waters. These processes are driven by the energy of sunlight and involve the direct absorption of photons (photolysis) or reactions with photochemically generated reactive species (photo-oxidation).

Photolysis: Direct photolysis occurs when a molecule absorbs light energy, causing it to enter an excited state and subsequently undergo chemical transformation, such as bond cleavage, rearrangement, or dimerization. taylorandfrancis.com Compounds with carbon-carbon double bonds, like this compound, are more susceptible to photolysis than saturated alkanes because the π-electrons in the double bond can readily absorb ultraviolet (UV) radiation present in sunlight. taylorandfrancis.com This absorption of energy can destabilize and break the C=C or adjacent C-C bonds. taylorandfrancis.com

Photo-oxidation: Indirect photodegradation, or photo-oxidation, is often a more significant pathway. It involves the reaction of the target compound with photochemically produced oxidants. A primary mechanism for the atmospheric degradation of alkenes is ozonolysis, the reaction with ozone (O₃). scispace.comcopernicus.org This reaction initially forms a primary ozonide, which rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a Criegee intermediate. scispace.com These Criegee intermediates are highly reactive and can decompose further to produce other oxidants, including hydroxyl radicals. nih.gov The oxidation of alkenes can transform them into a more photochemically active state, for example, by forming carbonyls and peroxides, which can then undergo further photolysis in the tropospheric actinic window (λ > 295 nm). scispace.com

Reactive oxygen species (ROS) are highly reactive chemicals that are central to photo-oxidation processes in the environment. wikipedia.org They are formed through the interaction of sunlight with photosensitizing substances (like dissolved organic matter in water) and molecular oxygen. researchgate.net Key ROS involved in the degradation of organic pollutants include the hydroxyl radical (•OH), superoxide (B77818) radical (O₂•⁻), and singlet oxygen (¹O₂). wikipedia.orgacs.org

The ozonolysis of alkenes is a major atmospheric source of hydroxyl radicals. nih.gov The •OH radical is an extremely powerful and non-selective oxidant that can rapidly react with most organic molecules, including this compound. It can abstract a hydrogen atom from the alkyl chain or add across the double bond, initiating a cascade of oxidative reactions that break the molecule down into smaller, more oxidized fragments like aldehydes, ketones, and carboxylic acids. researchgate.net Superoxide radicals and singlet oxygen also contribute to the oxidative degradation, though often through different mechanisms and at different rates. acs.orgmdpi.com The generation of these ROS is a key step that links photochemical processes to the chemical transformation and ultimate removal of this compound from the environment. wikipedia.org

Table 3: Key Reactive Species in Photodegradation

Reactive Species Symbol Formation Mechanism Role in Degradation
Hydroxyl Radical •OH Ozonolysis of alkenes; Photolysis of H₂O₂, nitrate nih.govresearchgate.net Powerful, non-selective oxidant; initiates degradation via H-abstraction or addition to C=C bond researchgate.net
Ozone O₃ Photochemical reactions involving NOx and VOCs Reacts directly with the C=C bond (ozonolysis), forming aldehydes and Criegee intermediates scispace.comnih.gov
Singlet Oxygen ¹O₂ Energy transfer from excited photosensitizers to O₂ wikipedia.orgacs.org Electrophilic attack on the C=C double bond

| Superoxide Radical | O₂•⁻ | Electron transfer to O₂ acs.orgmdpi.com | Can lead to the formation of other ROS like H₂O₂ and •OH mdpi.com |

Environmental Persistence and Mobility Considerations

This compound, a long-chain alkene, is characterized by its chemical structure, which largely dictates its behavior and persistence in the environment. ontosight.ai As an organic compound with the molecular formula C16H32, it is hydrophobic and has limited solubility in water, but is soluble in organic solvents. ontosight.ainih.gov These properties are critical in understanding its environmental mobility and persistence.

Due to its hydrophobic nature and low water solubility, this compound is expected to exhibit low mobility in aqueous environments. When released into water, it is likely to adsorb to suspended solids and sediment. nih.gov Its potential for volatilization from water surfaces is considered an important fate process. nih.gov However, this process is likely attenuated by its strong adsorption to particulate matter in the water column. nih.gov

In soil, the mobility of this compound is also expected to be low. The compound's high affinity for organic matter and soil particles would cause it to be strongly sorbed, limiting its transport through the soil profile. nih.govmdpi.com The extent of its mobility is influenced by soil characteristics, such as particle size and organic carbon content, as well as the soil's moisture content. mdpi.com For instance, research on hexadecane, the saturated counterpart of this compound, shows that its residual amount is highest in clay and lowest in coarse sand, a phenomenon attributed to soil particle size and adsorption capacity. mdpi.com The viscosity of such long-chain hydrocarbons also contributes to their slow movement and displacement of water in soil pores. mdpi.com

The environmental persistence of this compound is significant, particularly in anaerobic environments like sediments and deep soil layers where microbial degradation is slower. While specific half-life data for this compound is scarce lookchem.com, its structure as a long-chain hydrocarbon suggests it would be classified as a persistent substance. acs.org Degradation is primarily dependent on microbial activity, as chemical degradation processes like hydrolysis are not expected to be significant for this type of compound. epa.gov

Table 1: Physicochemical Properties and Environmental Fate Considerations for this compound

Property Value/Description Implication for Environmental Fate & Mobility
Molecular Formula C₁₆H₃₂ nih.gov Long carbon chain contributes to hydrophobicity and persistence.
Molecular Weight 224.42 g/mol nih.gov Influences physical properties like volatility and solubility.
Water Solubility Low (estimated) ontosight.ai Low mobility in water; tends to partition to sediment and soil.
Octanol-Water Partition Coefficient (XLogP3) 7.9 nih.gov High potential for sorption to organic matter and bioaccumulation.
Vapor Pressure Low (inferred from structure) Volatilization can occur, but is limited by strong adsorption to soil/sediment. nih.gov

| Adsorption/Desorption | Expected to be immobile in soil. nih.gov | Strong binding to soil and sediment particles, limiting leaching and transport. nih.govmdpi.com |

This table is generated based on data for this compound and analogous long-chain hydrocarbons.

Research on Bioremediation Potential of Alkene-Degrading Microorganisms

The primary mechanism for the environmental degradation of this compound is microbial action. enviro.wikimdpi.com A wide variety of microorganisms, including bacteria, fungi, and algae, have the metabolic capability to break down long-chain alkenes and alkanes. enviro.wikinih.gov This process, known as bioremediation, is a key focus of research for cleaning up environments contaminated with petroleum hydrocarbons. mdpi.comfrontiersin.org

Microbial degradation of alkenes can occur under both aerobic and anaerobic conditions. enviro.wikinih.gov

Aerobic Degradation: In the presence of oxygen, the degradation process is initiated by oxygenase enzymes. nih.gov These enzymes introduce oxygen atoms into the hydrocarbon molecule, typically at the terminal end or at the double bond, initiating a cascade of oxidation reactions that ultimately break the compound down into fatty acids, which can then be metabolized by the microorganism for energy and cell growth. enviro.wikinih.gov

Anaerobic Degradation: In the absence of oxygen, certain bacteria can use other terminal electron acceptors like nitrate or sulfate to degrade hydrocarbons. nih.gov For alkenes, this can involve mechanisms such as the addition of fumarate to the molecule, which activates it for further breakdown through pathways similar to beta-oxidation. researchgate.netnih.gov For example, the sulfate-reducing bacterium Desulfatibacillum alkenivorans is known to be restricted to utilizing C8–C23 n-alkenes. researchgate.net

Research has identified numerous microbial genera with the ability to degrade long-chain hydrocarbons like hexadecane, which serves as a close proxy for this compound. These microorganisms are often isolated from hydrocarbon-contaminated sites, indicating their natural adaptation to utilizing these compounds as a carbon source. frontiersin.orgbrieflands.com Studies have shown that microbial consortia, or mixtures of different microbial species, are often more effective at degrading complex hydrocarbon mixtures than single strains. mdpi.combrieflands.com The efficiency of bioremediation is influenced by environmental factors such as nutrient availability (nitrogen and phosphorus), pH, temperature, and the presence of biosurfactants that increase the bioavailability of hydrophobic compounds. mdpi.comfrontiersin.orgasm.orghnu.edu.cn

Several fungal species, such as Aspergillus, Penicillium, and Cladosporium, have also demonstrated the ability to grow on and degrade hexadecane and its unsaturated counterpart, 1-hexadecene. nih.govfrontiersin.org

Table 2: Examples of Alkene- and Long-Chain Alkane-Degrading Microorganisms

Microorganism Genus/Species Hydrocarbon(s) Degraded Key Research Findings Citation(s)
Alcanivorax sp. Long-chain alkanes (C₁₄-C₂₈) Showed preferential degradation of longer-chain alkanes like tetracosane (B166392) (C₂₄) and octacosane (B166375) (C₂₈). nih.gov
Pseudomonas aeruginosa n-Hexadecane Can degrade hexadecane under both aerobic and microaerobic denitrifying conditions; produces biosurfactants (rhamnolipids) that enhance degradation. nih.gov
Acinetobacter sp. n-Alkanes (C₁₀-C₄₀) Strains are commonly found in marine environments and are capable of utilizing a wide range of alkanes. frontiersin.org
Rhodococcus sp. Petroleum Hydrocarbons Widely used in biodegradation studies due to its proficiency in breaking down hydrocarbons. mdpi.com
Desulfatibacillum alkenivorans n-Alkenes (C₈-C₂₃) A sulfate-reducing bacterium that specifically utilizes alkenes under anaerobic conditions. researchgate.net
Aspergillus sp. n-Hexadecane Fungal strain RFC-1 degraded 86.3% of n-hexadecane within 10 days. frontiersin.org

| Cladosporium sp. | Hexadecane, 1-Hexadecene | Fungal strains isolated from deep-sea oil reserves showed the ability to grow on these hydrocarbons. | nih.gov |

This table presents a selection of microorganisms studied for their ability to degrade long-chain hydrocarbons relevant to this compound.

Q & A

Q. What analytical methods are recommended for detecting and quantifying (Z)-8-Hexadecene in microbial degradation studies?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound, as demonstrated in studies involving Dietzia sp. H0B. MS data should be normalized against substrate peaks (e.g., hexadecane) to quantify relative abundance, with careful calibration to account for low yields (e.g., 1% peak area after 48 hours in controlled experiments) . Nuclear magnetic resonance (NMR) can supplement structural confirmation, particularly to distinguish (Z)- and (E)-isomers.

Q. How can researchers ensure reproducibility in synthesizing this compound from bacterial cultures?

Reproducibility requires strict control of bacterial strain selection (e.g., Dietzia sp. H0B), substrate specificity (e.g., hexadecane as a precursor), and culture conditions (aerobic, pH 7–8, 30°C). Document growth phases and extraction protocols (e.g., solvent partitioning) in detail, adhering to guidelines for experimental transparency . Include negative controls (cultures without substrates) to rule out abiotic synthesis.

Q. What are the key challenges in isolating this compound from complex biological matrices?

Co-elution with branched alkanes (e.g., pristane) or other alkenes is common. Use high-resolution GC columns (e.g., DB-5MS) and tandem MS to improve specificity. Solid-phase microextraction (SPME) or liquid-liquid extraction with non-polar solvents (hexane) can enhance recovery rates .

Advanced Research Questions

Q. How do AlkB and CYP153-family cytochrome P450 enzymes influence this compound production in alkane-degrading bacteria?

AlkB hydroxylases initiate terminal oxidation of alkanes, while CYP153 enzymes may mediate secondary reactions (e.g., dehydrogenation) to form alkenes like this compound. Transcriptomic and knockout studies are critical to confirm gene roles. For example, silencing alkB in Dietzia sp. H0B and monitoring intermediate accumulation can elucidate pathway dynamics .

Q. What experimental strategies resolve contradictions in reported this compound yields across studies?

Discrepancies in yield (e.g., 1% vs. higher values in other studies) may stem from strain variability or methodological differences. Conduct comparative meta-analyses with standardized protocols, emphasizing strain genotyping (16S rRNA/whole-genome sequencing) and substrate purity validation. Statistical tools (ANOVA, PCA) should assess technical vs. biological variability .

Q. How does this compound function in microbial ecology, particularly in hydrocarbon-rich environments?

Hypothesized roles include quorum signaling or metabolic byproduct storage. Test ecological relevance via co-culture experiments with competing microbes (e.g., Pseudomonas spp.) and measure this compound’s impact on biofilm formation or substrate competition. Environmental sampling (oil-contaminated sites) coupled with stable isotope probing (SIP) can trace in situ production .

Q. What computational models predict this compound stability and reactivity under environmental conditions?

Density functional theory (DFT) simulations can model isomerization energetics (Z→E) and oxidative degradation pathways. Validate predictions with accelerated aging experiments (elevated temperatures, UV exposure) and LC-MS monitoring. Parameters like bond dissociation energies and partition coefficients (log P) should inform model inputs .

Methodological Guidance

Q. How to design a robust experimental workflow for studying this compound’s biosynthetic pathways?

  • Step 1: Select a model organism (e.g., Dietzia sp. H0B) and validate its genomic potential (e.g., alkB, CYP153 presence).
  • Step 2: Optimize culture conditions (carbon source, O₂ levels) via factorial design experiments.
  • Step 3: Use isotopically labeled substrates (¹³C-hexadecane) to track carbon flow into this compound.
  • Step 4: Combine omics (proteomics/metabolomics) and enzyme assays to map pathway intermediates .

Q. What criteria should guide the selection of statistical tools for analyzing this compound production data?

For low-abundance compounds (≤1% yield), non-parametric tests (Mann-Whitney U) are preferable for small datasets. Multivariate analyses (PLS-regression) can correlate environmental variables (pH, temperature) with production rates. Report effect sizes and confidence intervals to enhance interpretability .

Data Reporting and Ethics

Q. How to ensure compliance with academic standards when publishing this compound research?

  • Transparency: Deposit raw MS/NMR data in public repositories (e.g., MetaboLights).
  • Reproducibility: Provide step-by-step protocols in supplementary materials, including strain accession numbers and instrument settings .
  • Ethics: Acknowledge funding sources and disclose conflicts of interest. Cite prior work on alkene biosynthesis to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.